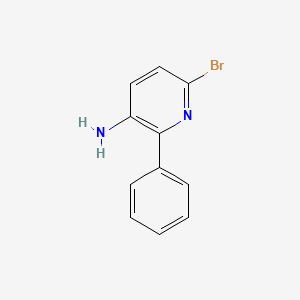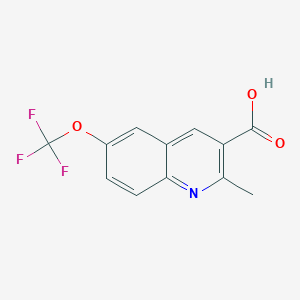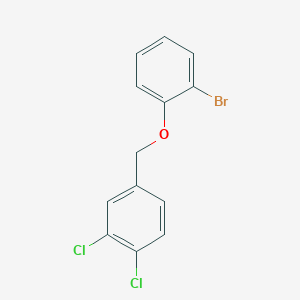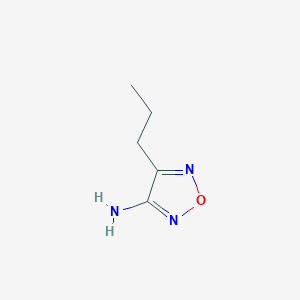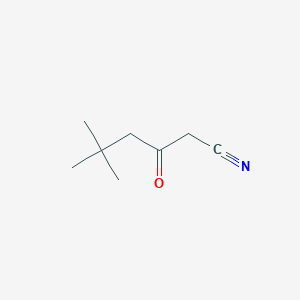![molecular formula C10H9FN2S B1372676 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087784-76-6](/img/structure/B1372676.png)
4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Vue d'ensemble
Description
“4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H9FN2S and a molecular weight of 208.26 . It is also known by the synonyms “2-Thiazolamine, 4-[(2-fluorophenyl)methyl]-” and "4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine" .
Physical And Chemical Properties Analysis
The predicted boiling point of “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is 349.2±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa value is predicted to be 4.32±0.10 .Applications De Recherche Scientifique
Antiviral Activity
Thiazole derivatives have been recognized for their potential in antiviral therapy. The thiazole ring, in particular, can be modified to target a range of viruses. For instance, certain indole-thiazole hybrids have shown inhibitory activity against influenza A and other RNA viruses . While the specific compound has not been directly linked to antiviral activity, its structural similarity to active compounds suggests potential utility in this area.
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammation-related disorders. These compounds can be designed to inhibit specific pathways involved in the inflammatory response . The fluorophenyl group in the compound could potentially enhance its binding affinity to target proteins, increasing its effectiveness as an anti-inflammatory agent.
Anticancer Research
Thiazoles are also explored for their anticancer properties. They can act on various stages of cancer development, including tumor growth inhibition and apoptosis induction. The 2-fluorophenyl moiety could potentially interact with cancer cell receptors or enzymes, providing a pathway for the development of new anticancer drugs .
Antimicrobial and Antifungal Activity
The structural components of 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine suggest it could be effective against bacterial and fungal pathogens. Thiazole compounds have been used to develop new antimicrobial agents, leveraging their ability to disrupt cell wall synthesis or protein function in microbes .
Neuroprotective Effects
Thiazole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier could be enhanced by the fluorophenyl group, making it a valuable molecule for brain-related research .
Antidiabetic Applications
Some thiazole derivatives have been investigated for their role in managing diabetes, primarily through the modulation of enzymes involved in glucose metabolism. The compound could be studied for its potential effects on insulin release or insulin sensitivity .
Enzyme Inhibition
Due to the versatile nature of the thiazole ring, compounds containing this moiety can be potent enzyme inhibitors. They can be tailored to target specific enzymes involved in disease processes, offering a route for therapeutic intervention .
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPIZKSLZPPUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



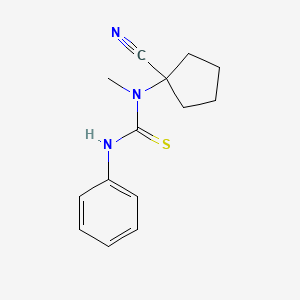
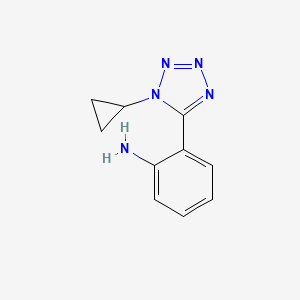
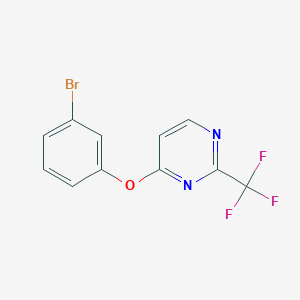

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
